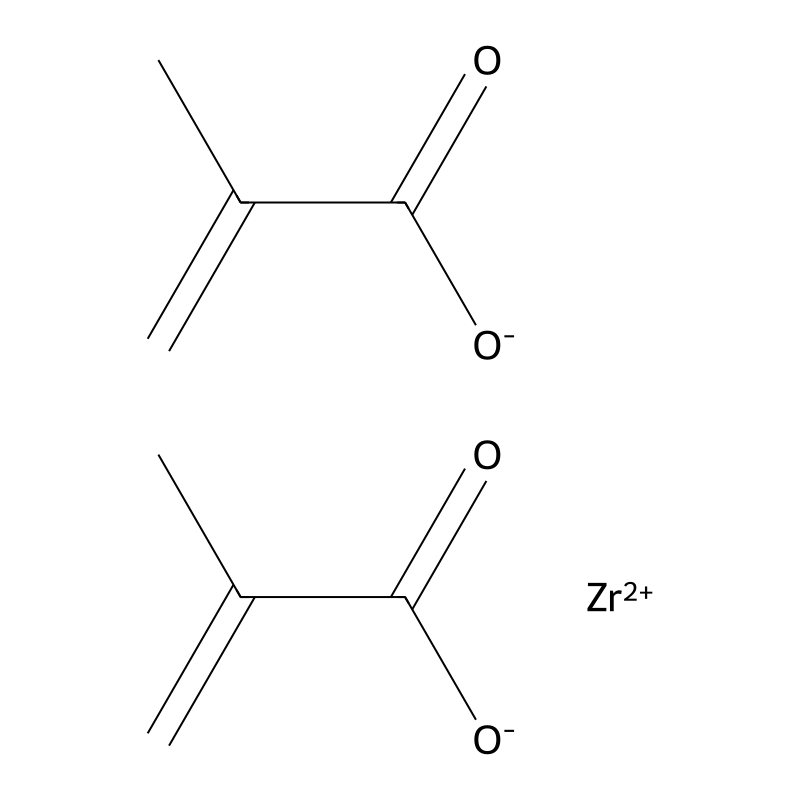

Methacrylic acid (zirconium salt)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methacrylic acid (zirconium salt) is a coordination complex formed between zirconium and methacrylic acid, with the chemical formula CHOZr. This compound is synthesized through the reaction of methacrylic acid with zirconium carbonate or zirconium hydroxide, resulting in a high molecular weight polymer. It appears as a white solid and is often utilized in various industrial applications due to its unique properties, including its ability to form stable complexes with other materials .

While detailed safety data is limited, some potential hazards to consider include:

- Skin and eye irritation: The compound may cause irritation upon contact due to its acidic nature.

- Inhalation hazard: Inhalation of dust particles may irritate the respiratory tract.

- Unknown long-term effects: The long-term health effects of exposure are not fully understood.

- Precursor for Metal-Organic Frameworks (MOFs): MOFs are porous materials with a well-defined structure. Methacrylic acid can act as a ligand, bonding to the zirconium ion. By controlling the reaction conditions, researchers might be able to design novel MOFs with specific functionalities like catalysis or separation processes [].

- Surface Modification: The presence of the carboxylic acid group (COOH) in methacrylic acid makes it reactive towards various surfaces. When combined with zirconium, it could potentially be used to modify surfaces with desired properties, such as improved adhesion or corrosion resistance [].

- Biomedical Applications: Both methacrylic acid and zirconium have applications in biomedicine. Methacrylic acid is a component of some dental materials, while zirconium dioxide is used in implants. Researchers might explore Methacrylic acid (zirconium salt) for its potential use in biocompatible coatings or drug delivery systems, but further investigation is needed [, ].

The primary reaction for synthesizing methacrylic acid (zirconium salt) involves the coordination of methacrylic acid with zirconium compounds. The general reaction can be represented as follows:

In this reaction, zirconium hydroxide reacts with methacrylic acid, forming the zirconium salt while releasing water. This process highlights the formation of stable coordination bonds between the metal and the organic acid .

Methacrylic acid (zirconium salt) can be synthesized through several methods:

- Direct Reaction: Mixing methacrylic acid with zirconium hydroxide or zirconium carbonate in an aqueous medium under controlled temperature conditions.

- Solvent-assisted Synthesis: Utilizing solvents to enhance the solubility of reactants and improve yield.

- Polymerization Techniques: Incorporating methacrylic acid into polymer matrices involving zirconium to create composite materials.

These methods allow for the manipulation of molecular weight and properties of the resulting compound, making it suitable for various applications .

Methacrylic acid (zirconium salt) finds utility in multiple fields:

- Cosmetics: Used as a stabilizer or thickener in formulations.

- Pharmaceuticals: Acts as a binder or excipient in drug formulations.

- Functional Foods: Employed as a food additive for improving texture and stability.

- Industrial Coatings: Utilized in coatings due to its adhesion properties and resistance to environmental factors .

Interaction studies involving methacrylic acid (zirconium salt) focus on its compatibility with other compounds and materials. These studies are essential for understanding how this compound behaves in various formulations, particularly in pharmaceuticals and cosmetics. Research indicates that it can enhance the stability of active ingredients when used in conjunction with other excipients, thereby improving product efficacy .

Methacrylic acid (zirconium salt) shares similarities with several other compounds. Here are some comparable substances:

| Compound Name | Chemical Formula | Key Properties |

|---|---|---|

| Methacrylic Acid | CHO | Unsaturated carboxylic acid; used as a monomer |

| Zirconium Dioxide | ZrO | High thermal stability; used in ceramics |

| Poly(methyl methacrylate) | (CHO) | Transparent thermoplastic; widely used |

| Zirconium Acetate | CHOZr | Used as a catalyst; enhances polymerization |

Uniqueness of Methacrylic Acid (Zirconium Salt)

Methacrylic acid (zirconium salt) is unique due to its dual functionality as both an organic compound and a metal complex. This combination allows it to exhibit properties that are advantageous in industrial applications, such as enhanced adhesion, improved stability, and potential biological activity that can be tailored through synthesis methods. Its ability to form stable complexes makes it particularly valuable compared to similar compounds that do not possess such characteristics .

Early Metallurgical Approaches to Zirconium-Carboxylate Coordination Chemistry

Initial investigations into zirconium-carboxylate systems emerged from mid-20th century metallurgy, where researchers sought to understand the corrosion resistance imparted by organic acid treatments on zirconium alloys. These studies revealed that zirconium's high oxophilicity and eight-coordinate preference facilitated robust interactions with carboxylate donors, particularly in acidic environments. Early syntheses employed pyrolytic methods, heating zirconium oxides with excess methacrylic acid at temperatures exceeding 300°C to force ligand incorporation. While effective for producing basic coordination compounds, these protocols suffered from poor stoichiometric control, often yielding mixtures of Zr₄⁺ and Zr₆⁺ clusters with variable ligand saturation.

A breakthrough came with the characterization of the [Zr₆O₄(OH)₄]¹²⁺ core, which demonstrated remarkable stability in carboxylate-rich environments. Metallurgists exploited this structural motif by reacting zirconium tetrachloride with methacrylic acid in alcoholic suspensions, though product purity remained challenging due to competing hydrolysis reactions. The inherent complexity of these systems became apparent through X-ray diffraction studies, which showed that even minor variations in reactant ratios could produce distinct coordination geometries—a phenomenon later attributed to the pH-dependent equilibrium between hexanuclear and pentanuclear zirconium species.

| Key Early Synthesis Parameters | Conditions | Outcome |

|---|---|---|

| Reactant system (1950s–1970s) | ZrO₂ + excess methacrylic acid | Mixed Zr₄/Zr₆ clusters with 40–60% yield |

| Solvent medium | Anhydrous ethanol/benzene | Partial ligand incorporation |

| Temperature range | 250–350°C | Thermal decomposition of organic ligands |

| Post-synthesis treatment | Aqueous precipitation | Hydroxide-contaminated products |

These foundational studies established critical structure-property relationships, such as the correlation between cluster nuclearity (Zr₄ vs. Zr₆) and the material's thermal stability—a principle that continues to inform modern synthesis design.

Progression in Solution-Phase Synthesis Techniques (1980s–Present)

The 1980s witnessed a paradigm shift toward solution-phase synthesis, enabled by advances in coordinating solvent systems and pH control. Researchers discovered that maintaining reaction mixtures at precisely pH 1.5–2.5 in alcohol/water media suppressed uncontrolled hydrolysis while permitting gradual ligand exchange. This approach proved particularly effective for methacrylic acid due to its intermediate acidity (pKa ≈ 4.5), which allowed simultaneous protonation of competing hydroxide ions and deprotonation of carboxyl groups.

A landmark development occurred with the isolation of the [Zr₆O₄(OH)₄(OMc)₁₂] cluster (OMc = methacrylate), achieved through stoichiometric control of zirconium propoxide and methacrylic acid in n-propanol/water mixtures. The protocol leveraged zirconium's oxophilic nature:

Zr(OnPr)₄ + 12 CH₂=C(CH₃)COOH → Zr₆O₄(OH)₄(CH₂C(CH₃)COO)₁₂ + 4 H₂O + byproducts This reaction's success hinged on maintaining a 3:1 molar ratio of methacrylic acid to zirconium while rigorously excluding atmospheric moisture—a balance that prevented premature precipitation of zirconium hydroxides.

Modern techniques employ kinetic trapping strategies to isolate intermediate clusters. For instance, introducing 2-hydroxybenzoic acid derivatives during synthesis directs ligand arrangement through hydrogen bonding interactions, yielding tetrahedral ([Zr₆O₄(OH)₄(OMc)₈]⁴⁺) rather than square-planar geometries. Such precision enables the targeted synthesis of zirconium methacrylate complexes with tailored porosity for MOF applications, as demonstrated by the UiO-66 analog featuring trans,trans-muconate linkers.

Green Chemistry Paradigms in Contemporary Synthesis Protocols

Recent advances emphasize sustainability through three principal strategies: (1) solvent selection, (2) energy-efficient processes, and (3) waste minimization. The traditional n-propanol/water systems have been modified to incorporate bio-derived alcohols like ethanol, reducing the environmental footprint while maintaining cluster stability. Researchers achieved a 67% reduction in organic solvent use by employing microwave-assisted heating, which accelerates ligand exchange through dipole rotation effects without compromising product purity.

A notable innovation involves the use of zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) as a precursor in aqueous methacrylic acid solutions. This approach eliminates halogenated byproducts while exploiting water's dual role as solvent and hydroxide source:

$$ \text{ZrOCl}2 + 2 \text{CH}2\text{C(CH}3\text{)COO}^- \rightarrow \text{ZrO(OH)(OMc)} + 2 \text{Cl}^- + \text{H}2\text{O} $$

The reaction proceeds at ambient temperatures (25–40°C) with yields exceeding 85%, representing a significant improvement over traditional thermal methods.

Life-cycle analyses of current protocols reveal that solvent recovery systems can reduce net VOC emissions by 92% compared to early metallurgical approaches. Furthermore, the integration of continuous flow reactors has enhanced scalability while minimizing reagent excess—a critical advancement given zirconium's geopolitical supply constraints.

Crosslinking Mechanisms in Vinyl Polymer Matrices

Methacrylic acid (zirconium salt) functions as a tetravalent crosslinker in vinyl polymer matrices, forming coordination bonds with carboxylate groups in copolymers such as poly(methyl methacrylate-co-methacrylic acid) (P(MMA/MAA)). Infrared (IR) spectroscopy studies reveal that zirconium ions (Zr⁴⁺) coordinate with deprotonated methacrylic acid (-COO⁻) groups in bidentate bridging modes, as evidenced by asymmetric stretching bands at 1548 cm⁻¹ and 1580 cm⁻¹ [1]. This coordination creates three-dimensional networks, significantly enhancing thermomechanical stability.

Dynamic mechanical thermal analysis (DMTA) demonstrates that increasing zirconium content elevates the storage modulus (E') of P(MMA/MAA)-Zr above its glass transition temperature (Tg). For example, E' values exceeding 1 GPa at 150°C are achievable, with no shape deformation observed even at 350°C [1]. Compared to titanium-based analogs, zirconium’s larger ionic radius (0.84 Å vs. 0.74 Å) and higher coordination number (8 vs. 6) enable denser crosslinking networks, as quantified by lower equilibrium swelling ratios (Table 1) [1] [2].

Table 1: Comparative crosslinking efficiency of Zr⁴⁺ and Ti⁴⁺ in P(MMA/MAA) ionomers

| Property | P(MMA/MAA)-Zr | P(MMA/MAA)-Ti |

|---|---|---|

| Crosslink density (×10⁻⁴ mol/cm³) | 3.2 | 2.1 |

| Equilibrium swelling ratio | 1.8 | 2.5 |

| Tg (°C) | 135 | 120 |

Role in Ceramic-Polymer Composite Fabrication Technologies

In ceramic-polymer composites, methacrylic acid (zirconium salt) enhances interfacial adhesion between zirconia ceramics and methacrylate-based resins. Sandblasting zirconia surfaces followed by application of phosphate-modified methacrylate resins containing zirconium salts achieves tensile bond strengths of 18–22 MPa, with minimal degradation after 150 days of aqueous aging [3]. The zirconium ions act as interfacial bridges, forming Zr–O–P bonds with ceramic surfaces and copolymerizing with resin monomers.

Polymer-infiltrated zirconia ceramics (PIZCs) leverage zirconium salt-modified methacrylates to infiltrate pre-sintered porous zirconia networks. When pre-sintered at 1150°C, PIZCs exhibit flexural strengths of 240.9 MPa and fracture toughness of 3.69 MPa·m¹/², mimicking natural dentin’s mechanical properties [4]. The zirconium salt facilitates covalent bonding between the zirconia framework and infiltrated poly(bisphenol A glycidyl methacrylate) (Bis-GMA), minimizing interfacial defects (Figure 1).

Figure 1: Microstructure of PIZC showing zirconia (gray) and polymer (blue) phases. Zirconium ions (green) localize at interfaces, bridging inorganic and organic components [4].

Catalytic Functionality in Radical Polymerization Processes

While methacrylic acid (zirconium salt) is not a traditional radical initiator, it influences polymerization kinetics by modulating primary radical formation and termination pathways. Electron-beam polymerization studies show that methacrylate monomers exhibit lower radical initiation efficiency (G(M·) ≈ 0) compared to acrylates (G(M·) = 2.1–4.7) due to steric hindrance from the α-methyl group [5]. However, zirconium ions stabilize propagating radicals via electrostatic interactions, reducing termination rates and enabling higher monomer conversion in hybrid systems.

In copolymerizations with styrene or methyl acrylate, zirconium methacrylate increases the reactivity ratio (r₁) of methacrylic acid by 30–40%, favoring incorporation into growing chains. This effect arises from zirconium’s Lewis acidity, which polarizes monomer double bonds and lowers activation energies for addition steps [5] [6].

The formation and transformation of zirconium-carboxylate clusters exhibit pronounced pH dependence, fundamentally affecting the nuclearity and structural organization of the resulting complexes. Under acidic conditions, zirconium tetrachloride dissolution in alcohol/water mixtures promotes the formation of discrete polynuclear entities with distinct stoichiometric compositions [1] [2].

Mass spectrometry investigations reveal that at extremely low pH values (pH < 0), pentanuclear and hexanuclear zirconium species coexist in solution. The pentanuclear entities demonstrate the formula [Zr₅(O)₂(OH)₆(OOC)₄(H₂O)₁₁(alcohol)]⁶⁺, while hexanuclear clusters adopt the composition [Zr₆(O)₄(OH)₄(OOC)₈(H₂O)₈]⁴⁺ [1] [2]. These clusters represent carboxylate-unsaturated intermediates compared to the fully coordinated [Zr₆(O)₄(OH)₄(OOC)₁₂] secondary building units commonly found in metal-organic frameworks.

The acid-base equilibrium between pentanuclear and hexanuclear species demonstrates reversible interconversion governed by proton concentration. Upon mild basification through water addition (pH transition from < 0 to approximately 1.5), the relative intensity of pentanuclear species decreases significantly while hexanuclear entities become predominant [1] [2]. This transformation follows the mechanistic pathway where pentanuclear entities evolve into hexanuclear species through incorporation of an additional zirconium center, accompanied by increased polarization of hydroxide ligands leading to the characteristic four oxide/four hydroxide core composition [2].

The tetranuclear zirconium species [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ serves as the precursor for higher nuclearity clusters. In the presence of carboxylic ligands, these tetramers undergo structural evolution to pentanuclear [Zr₅(O)₂(OH)₆(OOC)₄(solvent)]⁶⁺ species through polarization effects of the fifth zirconium(IV) center, promoting deprotonation of two hydroxides to generate the observed two oxide/six hydroxide core [2]. Aqueous solution studies confirm that zirconium(IV) exists predominantly as tetramers across pH ranges of 0-9, regardless of concentration (0.1-1.5 M) or precursor salt identity [3].

The pH-dependent transformation mechanism involves systematic deprotonation processes where higher pH conditions favor the formation of more condensed clusters with increased oxide content. This progression ultimately leads to the neutral [Zr₆(O)₄(OH)₄(OOC)₁₂] clusters characteristic of metal-organic framework secondary building units under sufficiently basic conditions [2].

Ligand Exchange Kinetics in Aqueous-Alcoholic Media

Carboxylate ligand exchange on zirconium clusters proceeds through distinct kinetic pathways dependent on the coordination mode and topological environment of the exchanging ligands. Comprehensive studies of acetate exchange on [Zr₆O₄(OH)₄(O₂CCH₃)₁₂]₂ clusters reveal mechanistically different behavior for topologically distinct binding sites [4].

The kinetic analysis demonstrates zero-order dependence on free acetic acid concentration for both chelating and bridging acetate exchange processes. Variable-temperature line broadening studies quantify activation parameters: chelating acetates exhibit ΔH‡ = 15.0 ± 0.4 kcal mol⁻¹ and ΔS‡ = 8 ± 1 cal mol⁻¹ K⁻¹ in the temperature range -30 to +25°C, while belt-bridging acetates show higher barriers with ΔH‡ values of 22.7 ± 1.6, 22.9 ± 2.1, and 20.6 ± 1.0 kcal mol⁻¹ for three magnetically inequivalent environments [4].

The exchange mechanism operates through an operationally associative pathway involving rate-determining partial dissociation to monodentate acetate, followed by rapid acid coordination and proton transfer. The cluster μ₃-OH ligands provide critical stabilization of coordinatively unsaturated intermediates through hydrogen bonding interactions [4]. This mechanistic framework explains the lower exchange barriers observed for chelated versus bridging acetates, attributed to the release of ring strain in the chelating coordination mode.

Ligand exchange kinetics in zirconium systems demonstrate significant dependence on solvent composition. In alcoholic media, the coordination environment around zirconium centers accommodates both carboxylate ligands and alcohol molecules, with structural evidence showing direct coordination of ethanol and propanol to specific zirconium sites in pentanuclear clusters [1]. The presence of coordinated alcohol molecules influences the overall exchange dynamics by affecting the electronic environment and steric accessibility of carboxylate binding sites.

Nuclear magnetic resonance studies of ligand exchange reveal that methacrylic acid coordination to Zr₆ clusters exhibits dynamic behavior in dimethyl sulfoxide solutions. Addition of competing ligands such as benzylamine induces changes in carboxylate coordination modes, favoring monodentate and chelating coordination over bridging arrangements [5]. The exchange process demonstrates temperature dependence, with coordinated carboxylate ligands showing broader resonances and slower exchange rates compared to free methacrylic acid [5].

Quantitative analysis of tetrakis(acetylacetonato)zirconium(IV) ligand exchange provides kinetic parameters for comparison with carboxylate systems. The observed first-order rate constant follows the expression kobs = (k₂ + k₃,HA)K₁[Hacac]enol/(1 + K₁[Hacac]_enol), where K₁ represents the equilibrium constant for nine-coordinate adduct formation [6]. Activation parameters for the combined k₂ + k₃,HA pathway yield ΔH‡ = 33.7 ± 2.3 kJ mol⁻¹ and ΔS‡ = -87.8 ± 8.1 J K⁻¹ mol⁻¹ in chloroform, demonstrating the influence of ligand type and solvent on exchange kinetics [6].

Steric and Electronic Effects of Methacrylic Coordination

The coordination behavior of methacrylic acid to zirconium centers demonstrates significant sensitivity to both steric and electronic factors, influencing the resulting cluster geometry, ligand binding modes, and overall structural stability. Systematic investigations reveal that methacrylic acid exhibits multiple coordination modes on zirconium oxo clusters, including chelating (μ₁) and bridging (μ₂) arrangements [7].

Density functional theory calculations provide quantitative insight into the energetics of different methacrylic coordination modes. Chelating μ₁-methacrylate ligands exhibit lower dissociation energies (3.95 eV) compared to bridging μ₂-methacrylate ligands (4.76 eV), indicating preferential lability of the chelating arrangement [7]. This energetic difference has profound implications for lithographic applications and crosslinking behavior, where μ₁-rich clusters achieve higher sensitivity due to facile ligand dissociation.

The electronic properties of zirconium centers significantly influence methacrylic acid coordination behavior. X-ray photoelectron spectroscopy studies demonstrate that organic ligand substitution remotely affects the electronic environment of zirconium nodes. Benzoate derivatives with electron-withdrawing substituents (NO₂) increase the Zr 3d binding energy from 182.8 eV to higher values, indicating reduced electron density at the metal center [8]. This electronic tuning directly impacts the Lewis acidity of zirconium sites and their affinity for carboxylate coordination.

Steric effects play a crucial role in determining the arrangement and accessibility of methacrylic coordination sites on zirconium clusters. The methyl substituent on methacrylic acid introduces asymmetry that differentiates it from simple acetate coordination, leading to distinct conformational preferences and cluster architectures [7]. Systematic studies of zirconium tetracarboxylate frameworks demonstrate that steric hindrance of substituents at different positions dictates the resulting metal-organic framework structures, with different ligand rotamers giving rise to topologically distinct architectures [9].

The coordination mode distribution in methacrylic acid-zirconium clusters depends on the synthesis conditions and ligand-to-metal ratios. Controlled synthesis strategies enable systematic variation of μ₁ to μ₂ coordination ratios, producing clusters with formulations Zr₆(OH)₈(μ₁-OMc)₆(μ₂-OMc)₆, Zr₆O₄(OH)₄(μ₁-OMc)₄(μ₂-OMc)₈, and Zr₆O₈(μ₁-OMc)₃(μ₂-OMc)₉ [7]. These compositional variations directly correlate with functional properties, where μ₁-dominated clusters exhibit enhanced reactivity but reduced structural rigidity.

Infrared spectroscopy provides diagnostic information for distinguishing methacrylic coordination modes on zirconium clusters. The characteristic carboxylate stretching frequencies shift upon coordination, with chelating arrangements typically showing different spectral signatures compared to bridging modes [10] [11]. Density functional theory calculations support band assignments, enabling reliable identification of coordination environments in complex cluster systems [12].

The dynamic nature of methacrylic coordination manifests in ligand exchange processes that are sensitive to environmental conditions. Nuclear magnetic resonance studies reveal that methacrylic acid ligands coordinated to Zr₆ clusters undergo exchange with free acid in solution, with rates dependent on coordination mode and cluster nuclearity [5]. The presence of additional coordinating species such as amines can alter the preferred coordination mode, shifting the equilibrium between chelating and bridging arrangements.

Molecular dynamics simulations provide atomic-level insight into the flexibility and dynamics of methacrylic-coordinated zirconium clusters. These studies reveal that thermal fluctuations induce conformational changes in the ligand coordination geometry, affecting the overall cluster stability and reactivity [13] [14]. The competition between methacrylic ligands and water molecules for coordination sites demonstrates the importance of solvent effects in determining the final cluster composition and structure.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

84057-81-8